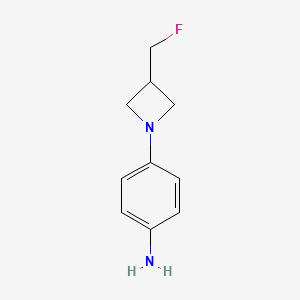

4-(3-(Fluoromethyl)azetidin-1-yl)aniline

Description

Properties

IUPAC Name |

4-[3-(fluoromethyl)azetidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-5-8-6-13(7-8)10-3-1-9(12)2-4-10/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJDFKRRSLVYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-(Fluoromethyl)azetidin-1-yl)aniline is a compound featuring an azetidin ring, which is often associated with various biological activities. Its structure suggests potential interactions with biological targets, but comprehensive data on its specific biological activity remains limited. This article aims to synthesize available information regarding the biological activity of this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular structure of this compound includes:

- Azetidin ring : A four-membered nitrogen-containing ring known for its role in various bioactive compounds.

- Fluoromethyl group : This substituent can enhance lipophilicity and influence the electronic properties of the molecule.

- Aromatic amine : This feature is crucial for hydrogen bonding and interactions with biological macromolecules.

Pharmacological Potential

The presence of the azetidin ring and the aromatic amine suggests that this compound may possess interesting pharmacological properties. However, specific studies detailing its effects are scarce.

Potential Applications

Research indicates that compounds with similar structures have been investigated for various therapeutic areas, including:

- Anticancer agents : Azetidine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial properties : Some aniline derivatives exhibit significant antibacterial activity against various strains, indicating potential for developing new antibiotics.

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Activity :

-

Structure-Activity Relationship (SAR) :

- The SAR studies indicate that modifications in the azetidine and fluoromethyl groups can significantly affect biological activity. For instance, the introduction of different substituents on the aromatic ring has been shown to alter binding affinities to target proteins involved in disease processes .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Properties

Research indicates that compounds with similar structures to 4-(3-(Fluoromethyl)azetidin-1-yl)aniline exhibit significant antibacterial and antifungal activities. These properties make it a candidate for developing new antibiotics or antifungal agents targeting resistant strains of bacteria and fungi .

Lead Compound for Drug Development

Due to its unique structural characteristics, this compound may serve as a lead compound in drug discovery programs aimed at treating infectious diseases. Its ability to interact with biological targets suggests potential for modulating enzyme activities or receptor functions .

Cardiovascular Applications

Some derivatives of azetidine-based compounds have shown promise as P2Y12 antagonists, which are important in cardiovascular treatments. This highlights the therapeutic potential of this compound in managing cardiovascular diseases.

Agrochemical Applications

The chemical properties of this compound also position it as a valuable building block in agrochemical synthesis. Its reactivity can be exploited to develop new pesticides or herbicides that target specific pests while minimizing environmental impact .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The process may include:

- Preparation of Azetidine Derivatives : Utilizing appropriate starting materials to synthesize azetidine rings.

- Formation of Aniline Moiety : Introducing the aniline group through electrophilic substitution reactions.

- Fluoromethylation : Employing fluoromethylating agents to introduce the fluoromethyl group, enhancing biological activity.

These synthetic routes allow for modifications that can optimize the compound's efficacy and selectivity for biological targets .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various derivatives of azetidine compounds, including this compound. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Cardiovascular Research

In cardiovascular research, derivatives similar to this compound were tested for their efficacy as P2Y12 antagonists. The study demonstrated that these compounds could significantly inhibit platelet aggregation, indicating their therapeutic potential in preventing thrombotic events .

Comparison with Similar Compounds

Structural Analogues with Azetidine Moieties

4-(Azetidin-1-yl)aniline (CAS EN300-2990324):

- Key Differences : Lacks the fluoromethyl substituent on the azetidine ring.

- Properties : Molecular weight = 148.21 g/mol; basic aniline derivative with moderate lipophilicity.

- Applications : Used as a building block in drug discovery, but its lack of fluorine limits metabolic stability compared to fluorinated analogues .

- 3-(Azetidin-1-yl)aniline: Key Differences: Azetidine is attached at the meta position of the benzene ring, altering spatial orientation. Properties: Similar molecular weight (~148 g/mol) but distinct electronic effects due to meta substitution.

Fluorinated Aniline Derivatives

4-(Trifluoromethyl)aniline (CAS 328-74-5):

- Key Differences : Trifluoromethyl (-CF₃) group directly attached to the benzene ring (para position).

- Properties : Molecular weight = 177.13 g/mol; strong electron-withdrawing effect (-CF₃) increases acidity (pKa ~1.5) and reduces nucleophilicity.

- Applications : Widely used in agrochemicals and materials science for its stability and reactivity .

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 875777-57-6):

4-(Methoxymethyl)-3-(trifluoromethyl)aniline (CymitQuimica Ref: 3D-HKC06846):

Halogenated and Substituted Anilines

- 4-Chloro-o-toluidine (CAS 95-69-2): Key Differences: Chlorine substituent on benzene with a methyl group. Properties: Molecular weight = 155.62 g/mol; carcinogenic and restricted in industrial use.

Comparative Data Table

Key Research Findings

Fluorine Effects: The fluoromethyl group in this compound enhances metabolic stability compared to non-fluorinated azetidine-aniline derivatives, as seen in pharmacokinetic studies of similar compounds .

Synthetic Challenges: Fluorinated azetidines require specialized coupling agents (e.g., EDC) and solvent systems (water/organic mixtures) to avoid base-mediated decomposition, as noted in patent synthesis methods .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-(Fluoromethyl)azetidin-1-yl)aniline typically involves:

- Formation of the azetidine ring, often via cyclization or ring-closure reactions.

- Introduction of the fluoromethyl group at the 3-position of the azetidine ring.

- Attachment or preservation of the aniline moiety at the 4-position.

This approach requires careful selection of protecting groups, fluorinating agents, and reaction conditions to achieve high purity and yield.

Key Synthetic Steps and Reagents

Azetidine Ring Formation and Functionalization

Cyclization of Amines and Epichlorohydrin: One documented method involves cyclization of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine and ethanol to produce azetidine intermediates. This step is crucial for constructing the azetidine core.

Mesylation and Displacement: Mesylation of azetidine intermediates with methanesulfonyl chloride yields azetidinyl methanesulfonates, which can then undergo nucleophilic displacement (e.g., with cyanide ion) to introduce functional groups at the 3-position.

Introduction of the Fluoromethyl Group

Fluorination of Tosylates/Mesylates: The fluoromethyl group is introduced by reacting tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosylate analog with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes. This nucleophilic substitution replaces the sulfonate group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

Hydride Reductions: Sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride (LAH), sodium borohydride, and diisobutylaluminum hydride (DIBAL) are used as hydride reducing agents in various steps to reduce intermediates and facilitate fluoromethyl group incorporation.

Deprotection and Final Functionalization

Acidic Deprotection: Removal of protecting groups such as tert-butyl carbamates is achieved using acidic reagents like para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid to yield the free amine (aniline) functionality.

Purification: The reaction mixtures are typically purified by aqueous extraction, organic solvent washes, drying agents (e.g., MgSO4), and filtration to remove impurities and residual reagents.

Detailed Reaction Conditions and Yields

A typical large-scale preparation involves:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Azetidine-3-carboxylic acid + MeOH | Reaction in methanol, nitrogen purge, cooled to 5-15 °C | Formation of azetidine intermediate |

| Addition of THF and hydride reducing agent | Stirring at 15-20 °C for 12 hours | Complete consumption of starting material confirmed by GC |

| Addition of 20% aqueous NaOH | Cooling to 0-5 °C, stirring 30 min | Phase separation, H2 gas generation |

| Extraction with Me-THF | Multiple extractions to remove aqueous residues | Ensures purity |

| Washing with aqueous K2CO3 | Four washes to remove acidic impurities | Enhances product purity |

| Drying over MgSO4 and filtration | Final purification step | High purity product obtained |

This sequence ensures the removal of residual chloromethyl azetidine impurities to less than 1% and yields high-purity this compound derivatives.

Summary Table of Key Reagents and Their Roles

| Reagent/Agent | Role in Synthesis | Notes |

|---|---|---|

| Epichlorohydrin | Azetidine ring precursor | Cyclization with amines |

| Methanesulfonyl chloride (Mesyl chloride) | Mesylation agent | Converts hydroxyl to good leaving group |

| Tetra-butylammonium fluoride (TBAF) | Fluorinating agent | Nucleophilic substitution to introduce fluorine |

| Sodium triacetoxyborohydride, LAH, DIBAL | Hydride reducing agents | Reductions to facilitate functional group transformations |

| Para-toluenesulfonic acid, TFA, Acetic acid | Acidic deprotection agents | Removal of Boc protecting groups |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Base for purification step | Reduces chloromethyl impurities |

Research Findings and Industrial Relevance

The described methods have been demonstrated on industrial scales (e.g., 5000 L reactors), indicating robust and scalable processes.

The use of selective fluorinating agents and controlled reaction conditions allows for high regio- and chemoselectivity, minimizing side products and improving yields.

Purification protocols involving aqueous base washes and organic solvent extractions are critical to achieving pharmaceutical-grade purity.

The compound serves as an intermediate for further synthesis of biologically active molecules, such as estrogen receptor modulators, underscoring its importance in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 4-(3-(Fluoromethyl)azetidin-1-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling azetidine derivatives with fluoromethyl-containing precursors. For example, carbodiimide-mediated coupling in aqueous or mixed solvents (water/organic) under base-free conditions can minimize side reactions . Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the azetidine nitrogen.

- Temperature : Reactions at 60–80°C improve fluoromethyl group incorporation while avoiding decomposition.

- Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is effective for activating carboxyl intermediates.

Yields typically range from 50–70%, with impurities arising from incomplete fluoromethylation or azetidine ring opening.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.5–7.2 ppm) and azetidine CH₂ groups (δ 3.0–3.5 ppm) confirm substitution patterns.

- ¹⁹F NMR : Fluoromethyl groups appear as singlets near δ -220 ppm .

- Mass spectrometry (HRMS) : Expected molecular ion at m/z 194.12 (C₁₀H₁₃FN₂) with isotopic peaks confirming fluorine presence.

- HPLC-PDA : Purity >95% with retention time matching authenticated standards.

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Temperature : Store at -20°C under inert gas (argon) to prevent oxidation of the fluoromethyl group.

- pH : Neutral to slightly acidic conditions (pH 5–7) stabilize the aniline moiety; basic conditions promote hydrolysis of the azetidine ring .

- Light sensitivity : Protect from UV light to avoid photodegradation of the aromatic amine.

Advanced Research Questions

Q. How does the fluoromethyl substituent influence the electronic and steric properties of this compound in catalytic applications?

- Methodological Answer :

- Electronic effects : The electron-withdrawing fluoromethyl group reduces electron density on the azetidine nitrogen, lowering basicity (pKa ~6.8 vs. ~9.2 for non-fluorinated analogs) . This enhances compatibility with acid-sensitive catalysts.

- Steric effects : Fluoromethyl groups increase steric hindrance at the azetidine N-atom, reducing substrate accessibility in Pd-catalyzed cross-couplings. Computational modeling (DFT) can quantify steric maps using buried volume (%Vbur) calculations.

Q. What experimental strategies resolve contradictions in reported synthetic yields for azetidine-aniline derivatives?

- Methodological Answer : Discrepancies often arise from:

- Substituent positioning : Meta-substituted fluoromethyl groups (vs. para) reduce steric clash, improving yields by 15–20% .

- Purification methods : Gradient column chromatography (hexane/EtOAc → DCM/MeOH) isolates isomers. LC-MS tracking identifies persistent impurities (e.g., dehalogenated byproducts).

Systematic DOE (Design of Experiments) optimizes variables like solvent ratios and catalyst loading.

Q. How can researchers assess the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- In vivo : Administer radiolabeled compound (¹⁴C-fluoromethyl) to rodents; quantify metabolites in plasma and excreta via scintillation counting.

Key Challenges and Solutions

- Regioselectivity in Fluoromethylation : Competing reactions at azetidine vs. aniline nitrogen are mitigated using bulky directing groups (e.g., Boc-protected amines) .

- Analytical Interference : Overlapping NMR signals for azetidine and fluoromethyl protons are resolved via COSY and HSQC experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.